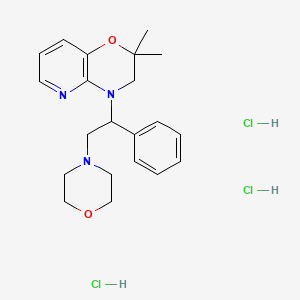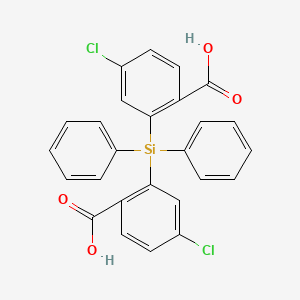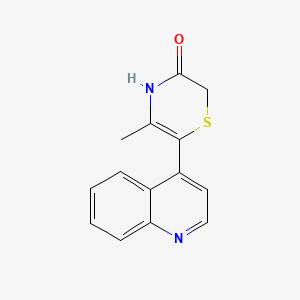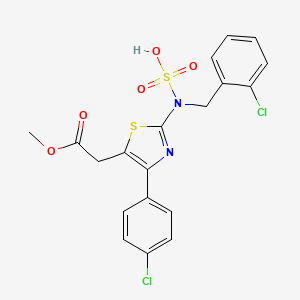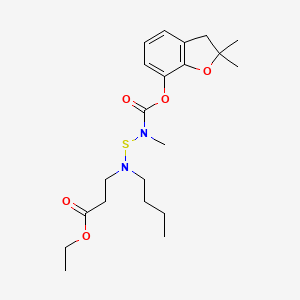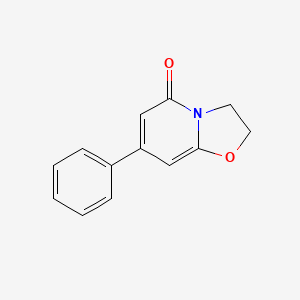
7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)-: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a methoxy group and a thienyl substituent, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, such as methyl magnesium bromide, to introduce the methoxy group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of polymer-supported catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology: In biological research, quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer activities. They are often tested against various microbial strains and cancer cell lines to evaluate their efficacy .
Medicine: In medicine, this compound may be explored for its therapeutic potential. Quinoline derivatives are known to exhibit a range of pharmacological activities, including antimalarial, anti-inflammatory, and neuroprotective effects .
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)- involves its interaction with various molecular targets. One known target is topoisomerase II, an enzyme involved in DNA replication and repair. The compound acts as a topoisomerase II poison, inhibiting the enzyme’s activity and leading to DNA damage and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
6-(2-(Dimethylamino)ethyl)amino-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride (TAS-103): A quinoline derivative with potent antitumor activity.
6-(4-hydroxypiperidin-1-yl)-11-methyl-11H-indeno(1,2-c)quinolin-11-ol: Another quinoline derivative with significant biological activity.
Uniqueness: The uniqueness of 7H-Indeno(2,1-c)quinolin-7-one, 3-methoxy-6-(2-thienyl)- lies in its specific substituents, which may confer distinct chemical and biological properties. The presence of the methoxy and thienyl groups can influence its reactivity and interactions with biological targets, potentially leading to unique therapeutic applications .
Properties
CAS No. |
128404-82-0 |
|---|---|
Molecular Formula |
C21H13NO2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-methoxy-6-thiophen-2-ylindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C21H13NO2S/c1-24-12-8-9-15-16(11-12)22-20(17-7-4-10-25-17)19-18(15)13-5-2-3-6-14(13)21(19)23/h2-11H,1H3 |
InChI Key |
KYVVFIIUTKXHID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C(=N2)C4=CC=CS4)C(=O)C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


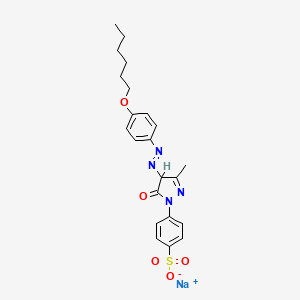
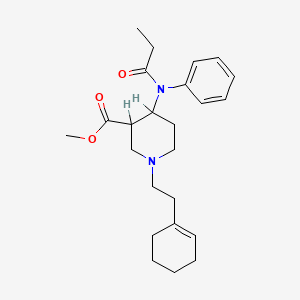
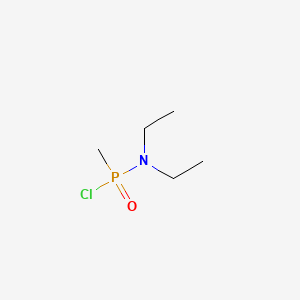

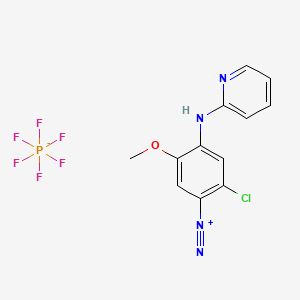
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)

